Cas no 326018-34-2 (methyl 2-(2E)-2-cyano-3-5-(3-nitrophenyl)furan-2-ylprop-2-enamidobenzoate)

Methyl 2-[(2E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamido]benzoate is a synthetic organic compound featuring a nitrophenyl-substituted furan core linked to a cyanoacrylate moiety and a methyl benzoate ester. This structure imparts versatility in applications such as pharmaceutical intermediates or materials science, where its conjugated system and electron-withdrawing groups (nitro and cyano) may enhance reactivity or optical properties. The compound's well-defined molecular architecture allows for precise modifications, making it valuable in targeted synthesis. Its stability under standard conditions and compatibility with common organic solvents further facilitate handling in research and industrial processes.
methyl 2-(2E)-2-cyano-3-5-(3-nitrophenyl)furan-2-ylprop-2-enamidobenzoate structure
326018-34-2 structure
Product Name:methyl 2-(2E)-2-cyano-3-5-(3-nitrophenyl)furan-2-ylprop-2-enamidobenzoate
CAS No:326018-34-2
MF:C22H15N3O6
MW:417.371005296707
CID:6001215
PubChem ID:1901190
Update Time:2025-05-20

methyl 2-(2E)-2-cyano-3-5-(3-nitrophenyl)furan-2-ylprop-2-enamidobenzoate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-(2E)-2-cyano-3-5-(3-nitrophenyl)furan-2-ylprop-2-enamidobenzoate
    • methyl (E)-2-(2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamido)benzoate
    • Benzoic acid, 2-[[2-cyano-3-[5-(3-nitrophenyl)-2-furanyl]-1-oxo-2-propen-1-yl]amino]-, methyl ester
    • AKOS002845884
    • SR-01000078532
    • F0020-2042
    • SR-01000078532-1
    • (E)-methyl 2-(2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamido)benzoate
    • 326018-34-2
    • METHYL 2-[(2E)-2-CYANO-3-[5-(3-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDO]BENZOATE
    • methyl 2-[[(E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate
    • Inchi: 1S/C22H15N3O6/c1-30-22(27)18-7-2-3-8-19(18)24-21(26)15(13-23)12-17-9-10-20(31-17)14-5-4-6-16(11-14)25(28)29/h2-12H,1H3,(H,24,26)
    • InChI Key: CDOVJXWSPMATDI-UHFFFAOYSA-N
    • SMILES: C(OC)(=O)C1=CC=CC=C1NC(=O)C(C#N)=CC1=CC=C(C2=CC=CC([N+]([O-])=O)=C2)O1

Computed Properties

  • Exact Mass: 417.09608521g/mol
  • Monoisotopic Mass: 417.09608521g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 6
  • Complexity: 767
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 138Ų

Experimental Properties

  • Density: 1.396±0.06 g/cm3(Predicted)
  • Boiling Point: 674.2±55.0 °C(Predicted)
  • pka: 9.57±0.70(Predicted)

methyl 2-(2E)-2-cyano-3-5-(3-nitrophenyl)furan-2-ylprop-2-enamidobenzoate Pricemore >>

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Additional information on methyl 2-(2E)-2-cyano-3-5-(3-nitrophenyl)furan-2-ylprop-2-enamidobenzoate

Comprehensive Overview of Methyl 2-(2E)-2-Cyano-3-5-(3-Nitrophenyl)Furan-2-Ylprop-2-Enamidobenzoate (CAS No. 326018-34-2)

The compound methyl 2-(2E)-2-cyano-3-5-(3-nitrophenyl)furan-2-ylprop-2-enamidobenzoate (CAS No. 326018-34-2) is a highly specialized organic molecule with a unique structural framework. Its intricate design combines a furan ring, a nitrophenyl group, and a cyanoacrylate moiety, making it a subject of interest in advanced chemical research. This compound is often explored for its potential applications in pharmaceutical intermediates, material science, and organic synthesis. Researchers are particularly intrigued by its conjugated system, which may contribute to its electronic and optical properties.

In recent years, the demand for nitrophenyl derivatives and furan-based compounds has surged due to their versatility in drug discovery and functional materials. The presence of the 3-nitrophenyl group in this molecule enhances its reactivity, enabling it to participate in various cross-coupling reactions. Additionally, the cyano functional group offers a strategic handle for further chemical modifications, making it a valuable building block in medicinal chemistry. Scientists are also investigating its potential role in photovoltaic materials, given its ability to absorb light in specific wavelengths.

The synthesis of methyl 2-(2E)-2-cyano-3-5-(3-nitrophenyl)furan-2-ylprop-2-enamidobenzoate involves multi-step organic reactions, including condensation, cyclization, and esterification. These processes require precise control of reaction conditions to achieve high yields and purity. The compound's E-configuration (trans) at the double bond is critical for its stability and functionality. Analytical techniques such as NMR spectroscopy, HPLC, and mass spectrometry are commonly employed to characterize its structure and confirm its identity.

From an industrial perspective, this compound aligns with the growing trend of green chemistry and sustainable synthesis. Researchers are exploring eco-friendly catalysts and solvent systems to minimize environmental impact during its production. The nitro group in the molecule also opens doors for catalytic reduction studies, which are pivotal in developing cleaner chemical processes. Furthermore, its potential as a fluorescent probe or bioimaging agent is under investigation, leveraging its unique electronic properties.

In the context of drug development, methyl 2-(2E)-2-cyano-3-5-(3-nitrophenyl)furan-2-ylprop-2-enamidobenzoate has drawn attention for its scaffold, which resembles bioactive molecules targeting inflammatory pathways and enzyme inhibition. Computational studies, including molecular docking and QSAR modeling, are being conducted to predict its interactions with biological targets. While it is not yet a marketed drug, its structural features make it a promising candidate for further preclinical studies.

The compound's relevance extends to academic research, where it serves as a model for studying electron-transfer mechanisms and nonlinear optical properties. Its furan-nitrophenyl hybrid structure is a topic of interest in computational chemistry, aiding in the design of novel materials with tailored functionalities. As the scientific community continues to explore its potential, CAS No. 326018-34-2 remains a focal point for innovation in both chemistry and materials science.

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